Cas no 56454-25-2 (2,5-dibromo-1H-pyrrole)
2,5-dibromo-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole, 2,5-dibromo-
- 2,5-dibromo-1H-pyrrole
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- Inchi: 1S/C4H3Br2N/c5-3-1-2-4(6)7-3/h1-2,7H
- InChI Key: BDGCAHYGTNRIOD-UHFFFAOYSA-N
- SMILES: N1C(Br)=CC=C1Br
2,5-dibromo-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40251707-1.0g |
2,5-dibromo-1H-pyrrole |
56454-25-2 | 95% | 1.0g |
$558.0 | 2023-01-06 | |
| Enamine | BBV-40251707-2.5g |
2,5-dibromo-1H-pyrrole |
56454-25-2 | 95% | 2.5g |
$1156.0 | 2023-10-28 | |
| Enamine | BBV-40251707-5.0g |
2,5-dibromo-1H-pyrrole |
56454-25-2 | 95% | 5.0g |
$1464.0 | 2023-01-06 | |
| Enamine | BBV-40251707-10.0g |
2,5-dibromo-1H-pyrrole |
56454-25-2 | 95% | 10.0g |
$1840.0 | 2023-01-06 | |
| Enamine | BBV-40251707-1g |
2,5-dibromo-1H-pyrrole |
56454-25-2 | 95% | 1g |
$558.0 | 2023-10-28 | |
| Enamine | BBV-40251707-5g |
2,5-dibromo-1H-pyrrole |
56454-25-2 | 95% | 5g |
$1464.0 | 2023-10-28 | |
| Enamine | BBV-40251707-10g |
2,5-dibromo-1H-pyrrole |
56454-25-2 | 95% | 10g |
$1840.0 | 2023-10-28 |
2,5-dibromo-1H-pyrrole Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2,5-dibromo-1H-pyrrole
Comprehensive Analysis of 2,5-Dibromo-1H-Pyrrole (CAS No. 56454-25-2): Properties, Applications, and Industry Trends
2,5-Dibromo-1H-pyrrole (CAS No. 56454-25-2) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and structural uniqueness. As a brominated pyrrole derivative, it serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound's molecular formula, C4H3Br2N, highlights its potential for further functionalization, making it a valuable building block for drug discovery and material science applications.
Recent advancements in green chemistry have spurred interest in optimizing the synthesis of 2,5-dibromo-1H-pyrrole to reduce environmental impact. Researchers are exploring catalytic bromination methods to improve yield and selectivity, addressing common queries like "how to synthesize 2,5-dibromo-1H-pyrrole efficiently" or "eco-friendly bromination techniques." These efforts align with the global push toward sustainable chemical manufacturing, a topic frequently searched in academic and industrial circles.
The compound's role in medicinal chemistry is another hot topic. Its pyrrole core is a privileged scaffold found in numerous FDA-approved drugs, prompting searches such as "2,5-dibromo-1H-pyrrole in drug design" or "pyrrole derivatives as kinase inhibitors." Studies suggest its utility in constructing anticancer agents and antimicrobial compounds, leveraging the electron-withdrawing effects of bromine atoms to modulate pharmacokinetic properties.
In material science, 56454-25-2 is investigated for its potential in organic electronics. The bromine substituents facilitate cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the synthesis of conjugated polymers for OLEDs or organic photovoltaics. Queries like "conductive polymers from brominated pyrroles" reflect growing interest in this niche.
Analytical characterization of 2,5-dibromo-1H-pyrrole typically involves NMR spectroscopy (notably 1H and 13C) and mass spectrometry, with melting point and purity data being crucial for industrial procurement. Suppliers often highlight "high-purity 56454-25-2" or "2,5-dibromo-1H-pyrrole HPLC grade" to meet stringent research demands.
Regulatory compliance remains a key concern, though 56454-25-2 is not classified as hazardous under major chemical inventories. Proper handling guidelines emphasize standard lab precautions, addressing search trends like "2,5-dibromo-1H-pyrrole safety data" or "storage conditions for brominated compounds."
Future prospects for 2,5-dibromo-1H-pyrrole include its integration into combinatorial chemistry libraries and catalysis research. As AI-driven molecular modeling gains traction, computational studies on its reactivity (e.g., "DFT analysis of brominated pyrroles") may unlock novel applications, further solidifying its importance in modern chemistry.
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